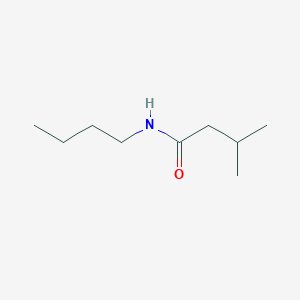
Pepsinogen (1-12)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pepsinogen (1-12) is a precursor to pepsin, an enzyme crucial for the digestion of proteins in the stomach. Pepsinogen is secreted by the gastric chief cells in the stomach lining and is activated to pepsin in the acidic environment of the stomach. Pepsinogen (1-12) refers to the first twelve amino acids of the pepsinogen molecule, which play a significant role in the activation process.
準備方法
Synthetic Routes and Reaction Conditions
Pepsinogen can be synthesized through recombinant DNA technology. The gene encoding pepsinogen is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the pepsinogen protein, which is then purified using techniques such as ammonium sulfate precipitation, ion exchange chromatography, and gel filtration .
Industrial Production Methods
Industrial production of pepsinogen involves large-scale fermentation processes. The host cells expressing pepsinogen are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize protein expression. The pepsinogen is then harvested and purified using similar techniques as in laboratory-scale production .
化学反応の分析
Types of Reactions
Pepsinogen undergoes several types of chemical reactions, primarily involving its activation to pepsin. This activation is an autocatalytic process that occurs in the acidic environment of the stomach. The primary reaction is the cleavage of the pepsinogen molecule to release the active pepsin enzyme .
Common Reagents and Conditions
The activation of pepsinogen to pepsin requires an acidic environment, typically provided by hydrochloric acid in the stomach. The optimal pH for this reaction is between 1.5 and 2.5 .
Major Products Formed
The major product formed from the activation of pepsinogen is pepsin, an active enzyme that breaks down proteins into smaller peptides and amino acids .
科学的研究の応用
作用機序
Pepsinogen is activated to pepsin in the acidic environment of the stomach. This activation involves the cleavage of the pepsinogen molecule to release the active enzyme. Pepsin then breaks down proteins into smaller peptides by cleaving peptide bonds, particularly those involving aromatic amino acids such as tyrosine, phenylalanine, and tryptophan .
類似化合物との比較
Pepsinogen is part of a family of aspartic proteases, which also includes chymosin and gastricsin. These enzymes share similar structures and mechanisms of action but differ in their specificities and optimal pH ranges . For example:
Chymosin: Used in cheese production, has a similar activation mechanism but a different substrate specificity.
Gastricsin: Another gastric protease with a slightly different pH optimum and substrate specificity.
Pepsinogen’s uniqueness lies in its broad cleavage specificity and its role as the primary protease in the human stomach .
特性
CAS番号 |
75903-15-0 |
|---|---|
分子式 |
C65H122N18O14 |
分子量 |
1379.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H122N18O14/c1-35(2)31-41(69)53(85)80-50(38(7)8)61(93)75-44(23-15-18-28-68)57(89)82-52(40(11)12)63(95)83-30-20-25-49(83)60(92)77-46(32-36(3)4)58(90)81-51(39(9)10)62(94)76-45(24-19-29-72-65(70)71)55(87)73-42(21-13-16-26-66)54(86)74-43(22-14-17-27-67)56(88)79-48(34-84)59(91)78-47(64(96)97)33-37(5)6/h35-52,84H,13-34,66-69H2,1-12H3,(H,73,87)(H,74,86)(H,75,93)(H,76,94)(H,77,92)(H,78,91)(H,79,88)(H,80,85)(H,81,90)(H,82,89)(H,96,97)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChIキー |
YCTFGCQXUFQSBK-SVENNQHVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



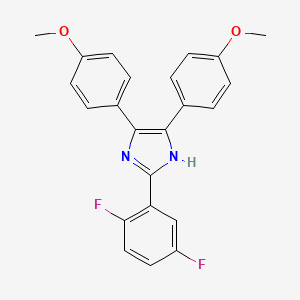

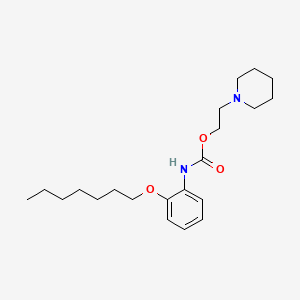

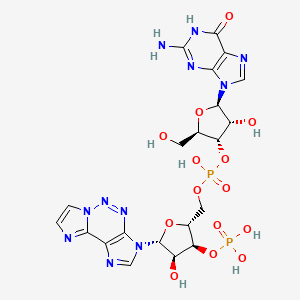
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
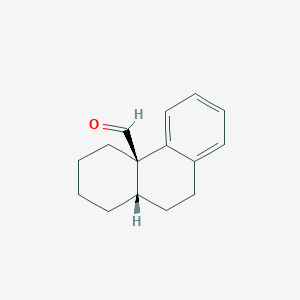
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)


